Plumbane, (phenylacetoxy)triethyl-

Description

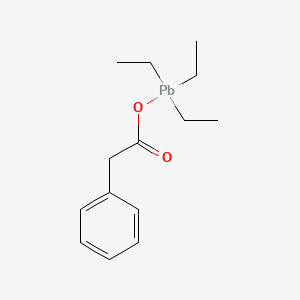

Plumbane, (phenylacetoxy)triethyl- (CAS 73928-21-9), also known as triethyl lead phenyl acetate, is an organolead compound with the molecular formula C₁₃H₂₀O₂Pb and a molecular weight of 415.52 g/mol . Structurally, it consists of a central lead atom bonded to three ethyl groups and one phenylacetoxy group (C₆H₅COO⁻). This compound is notable for its high toxicity, with reported lethal doses (LDLo) of 15 mg/kg (intravenous, rat) and 50 mg/kg (intramuscular, rat) . Its decomposition releases toxic lead fumes, necessitating strict handling protocols.

Properties

CAS No. |

73928-21-9 |

|---|---|

Molecular Formula |

C14H22O2Pb |

Molecular Weight |

429 g/mol |

IUPAC Name |

triethylplumbyl 2-phenylacetate |

InChI |

InChI=1S/C8H8O2.3C2H5.Pb/c9-8(10)6-7-4-2-1-3-5-7;3*1-2;/h1-5H,6H2,(H,9,10);3*1H2,2H3;/q;;;;+1/p-1 |

InChI Key |

QIZVKDMARWCPJF-UHFFFAOYSA-M |

Canonical SMILES |

CC[Pb](CC)(CC)OC(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Plumbane, (phenylacetoxy)triethyl- typically involves the reaction of lead(II) acetate with phenylacetic acid and triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation. The mixture is heated to reflux, and the product is purified by distillation or recrystallization.

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Plumbane, (phenylacetoxy)triethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form lead(IV) derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert the lead(IV) derivatives back to lead(II) compounds. Reducing agents such as sodium borohydride are commonly used.

Substitution: The phenylacetoxy group can be substituted with other functional groups through nucleophilic substitution reactions. This can be achieved using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield lead(IV) oxide, while reduction with sodium borohydride can regenerate the original lead(II) compound.

Scientific Research Applications

Plumbane, (phenylacetoxy)triethyl- has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other organolead compounds. Its unique structure allows for the study of lead-carbon and lead-oxygen bonding interactions.

Biology: Research into the biological effects of organolead compounds often involves this compound. It serves as a model for studying the toxicity and metabolic pathways of lead-containing substances.

Medicine: While not commonly used in medicine, its derivatives are studied for potential therapeutic applications, particularly in the development of lead-based drugs.

Industry: In industrial settings, it can be used in the production of specialized materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Plumbane, (phenylacetoxy)triethyl- involves its interaction with various molecular targets. The lead atom can form strong bonds with sulfur and oxygen atoms in biological molecules, disrupting their normal function. This can lead to the inhibition of enzymes and interference with cellular processes.

At the molecular level, the compound can interact with thiol groups in proteins, leading to the formation of lead-thiol complexes. This interaction can inhibit the activity of enzymes that rely on thiol groups for their catalytic function. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress and cellular damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Organolead Compounds

Triethyllead Derivatives

Triethyllead Benzoate (CAS 56267-89-1)

- Formula : C₁₃H₂₀O₂Pb (same as target compound).

- Structure : Replaces the phenylacetoxy group with a benzoyloxy (C₆H₅COO⁻) group.

- Properties : Similar molecular weight but differing solubility and reactivity due to aromatic substitution patterns. Used historically as a stabilizer in polymers .

Triethyllead Salicylate (CAS 73928-22-0)

- Formula : C₁₃H₂₀O₃Pb.

- Structure : Contains a salicyloyloxy group (2-hydroxyphenyl-COO⁻).

- Applications : Acts as an intermediate in organic synthesis and corrosion inhibitors .

Trimethyllead Acetate (CAS 5711-19-3)

Tetraalkyllead Compounds

Tetramethyllead (CAS 75-74-1)

- Formula : C₄H₁₂Pb.

- Structure : Four methyl groups bonded to lead.

- Applications : Formerly used as a gasoline additive. Exhibits extreme neurotoxicity, with a detection limit of 1.00% in safety protocols .

Tetraethyllead (CAS 78-00-2)

- Formula : C₈H₂₀Pb.

- Structure : Four ethyl groups.

- Reactivity : Less stable than tetramethyllead due to larger alkyl groups, leading to slower combustion in engines .

Aromatic Substituted Plumbanes

Tetraphenylplumbane (CAS 595-89-1)

Key Findings and Trends

Toxicity : Alkyllead compounds (e.g., tetraethyllead, trimethyllead acetate) exhibit higher acute toxicity compared to aryl derivatives like tetraphenylplumbane. The phenylacetoxy group in the target compound enhances its bioactivity, contributing to severe toxicity .

Stability : Bulky substituents (e.g., phenyl, benzoyloxy) increase thermal stability but reduce reactivity. For example, tetraphenylplumbane’s ionization energy (8.95 eV ) surpasses that of tetraalkyl leads .

Applications : Triethyllead derivatives are niche intermediates, while tetraalkyl leads were historically industrial workhorses. Aromatic plumbanes find roles in advanced materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.